2-Chloro-N-(2-methyl-pyridin-4-yl)-acetamide
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Overview
Description
2-Chloro-N-(2-methyl-pyridin-4-yl)-acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-methyl-pyridin-4-yl)-acetamide typically involves the reaction of 2-methyl-4-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This might include continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-methyl-pyridin-4-yl)-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted acetamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, including antimicrobial or anticancer activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-methyl-pyridin-4-yl)-acetamide would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-Chloroacetamide: A simpler analogue with similar reactivity.
N-(2-Methyl-pyridin-4-yl)-acetamide: Lacks the chlorine substituent, leading to different reactivity.
2-Chloro-N-(pyridin-4-yl)-acetamide: Similar structure but without the methyl group.
Uniqueness
2-Chloro-N-(2-methyl-pyridin-4-yl)-acetamide is unique due to the presence of both the chlorine and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interactions with other molecules.
Properties
Molecular Formula |
C8H9ClN2O |
---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-chloro-N-(2-methylpyridin-4-yl)acetamide |
InChI |
InChI=1S/C8H9ClN2O/c1-6-4-7(2-3-10-6)11-8(12)5-9/h2-4H,5H2,1H3,(H,10,11,12) |
InChI Key |
UMDGHRMMIWJKLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)NC(=O)CCl |
Origin of Product |
United States |
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